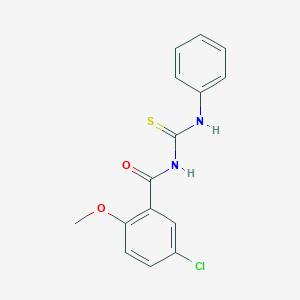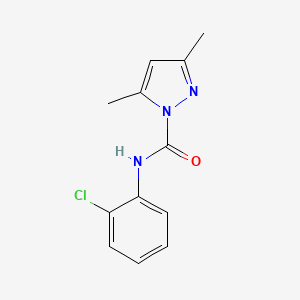![molecular formula C15H18ClN3OS B5887181 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B5887181.png)
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide is a chemical compound that belongs to the family of thiadiazoles. It has gained a lot of attention from the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as caspases and cyclooxygenases. It may also act by modulating the expression of certain genes involved in apoptosis and inflammation.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of caspases. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may be due to its ability to inhibit the activity of cyclooxygenases. Additionally, it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases, which may be due to its ability to modulate the expression of certain genes involved in apoptosis and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide in lab experiments is its potential to induce apoptosis in cancer cells. This makes it a promising compound for the development of anticancer drugs. Another advantage is its potential to inhibit the production of pro-inflammatory cytokines, which makes it a promising compound for the development of anti-inflammatory drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide. One direction is to further investigate its mechanism of action, in order to optimize its use in lab experiments. Another direction is to study its potential applications in other fields, such as neuroprotection and antimicrobial activity. Additionally, there is a need for further studies to determine its toxicity and pharmacokinetics, in order to assess its safety and efficacy for use in humans.
Synthesemethoden
The synthesis of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide involves the reaction of 4-chlorobenzylamine with thiosemicarbazide to form 5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 2-ethylbutyryl chloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide has several potential applications in scientific research. It has been studied for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3OS/c1-3-11(4-2)14(20)17-15-19-18-13(21-15)9-10-5-7-12(16)8-6-10/h5-8,11H,3-4,9H2,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBLRUBQHDYVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5887111.png)
![N-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5887116.png)

![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5887126.png)



![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5887168.png)
![N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5887171.png)

![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5887175.png)
![methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B5887176.png)
![3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5887186.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887195.png)